molecular formula C13H11N3O B8058962 1-Benzyl-1h,4h,5h-pyrazolo[4,3-c]pyridin-4-one

1-Benzyl-1h,4h,5h-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B8058962
M. Wt: 225.25 g/mol
InChI Key: ZTYSJFGAKMUYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a fused heterocyclic compound featuring a pyrazolo-pyridinone core substituted with a benzyl group at the 1-position.

Properties

IUPAC Name

1-benzyl-5H-pyrazolo[4,3-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-13-11-8-15-16(12(11)6-7-14-13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYSJFGAKMUYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrosation-Cyclization of 3-Acetamido-4-Methylpyridine Derivatives

A classical approach involves nitrosation of 3-acetamido-4-methylpyridine precursors, followed by cyclization to form the pyrazolo[4,3-c]pyridine scaffold.

  • Procedure :

    • Nitrosation : Treat 3-acetamido-4-methylpyridine with nitrosyl chloride (NOCl) in acetic acid at 0–5°C to form the N-nitroso intermediate.

    • Rearrangement : Heat the intermediate in benzene under reflux to induce Beckmann rearrangement, yielding a diazo compound.

    • Cyclization : React the diazo intermediate with benzylamine in dimethylformamide (DMF) at 120°C for 12 hours to install the benzyl group and close the pyrazole ring.

  • Yield : 65–72%.

  • Key Insight : The use of acetic acid as a solvent ensures protonation of the nitroso group, facilitating rearrangement.

One-Pot SNAr-Japp–Klingemann Reaction

This method leverages sequential nucleophilic aromatic substitution (SNAr) and Japp–Klingemann reactions for efficient scaffold assembly.

  • Procedure :

    • SNAr Reaction : React 2-chloro-3-nitropyridine with benzyl hydrazine in ethanol at 80°C to form a hydrazine intermediate.

    • Japp–Klingemann Reaction : Treat the intermediate with arenediazonium tosylate in aqueous HCl, inducing cyclization to the pyrazolo[4,3-c]pyridin-4-one core.

  • Yield : 78–85%.

  • Advantages : Avoids isolation of intermediates, enabling a one-pot process.

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction efficiency and stereoselectivity.

  • Procedure :

    • Dienamine Formation : Condense 3,5-diarylidenepiperidin-4-one with benzylhydrazine in ethylene glycol.

    • Microwave Cyclization : Irradiate the mixture at 150°C for 15 minutes to induce ring closure.

  • Yield : 88–92%.

  • Key Insight : Ethylene glycol acts as both solvent and microwave absorber, reducing side reactions.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Nitrosation-Cyclization65–7212–24 hHigh regioselectivityRequires toxic NOCl
SNAr-Japp–Klingemann78–856–8 hOne-pot synthesisSensitive to moisture
Microwave-Assisted88–9215–30 minRapid, energy-efficientLimited scalability

Advanced Functionalization Strategies

N-Benzylation Post-Cyclization

For late-stage benzylation, the pyrazolo[4,3-c]pyridin-4-one core is alkylated using benzyl bromide under basic conditions.

  • Procedure :

    • Dissolve the core in tetrahydrofuran (THF).

    • Add benzyl bromide and potassium carbonate, reflux for 6 hours.

  • Yield : 70–75%.

Catalytic C–H Activation

Palladium-catalyzed C–H benzylation offers atom-economical access to the target compound.

  • Procedure :

    • React pyrazolo[4,3-c]pyridin-4-one with benzyl chloride in the presence of Pd(OAc)₂ and XPhos ligand.

    • Heat at 100°C in toluene for 8 hours.

  • Yield : 80–84%.

Scalability and Industrial Considerations

Industrial production prioritizes cost-effective and green chemistry principles:

  • Continuous Flow Reactors : Enhance safety and yield for nitrosation steps by minimizing NOCl exposure.

  • Solvent Recycling : Ethylene glycol from microwave-assisted methods is reclaimed via distillation.

  • Waste Minimization : Japp–Klingemann reactions generate non-toxic byproducts (e.g., NaCl), simplifying disposal .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1h,4h,5h-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1-Benzyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one has shown promise as an anticancer agent. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that specific modifications to the pyrazolo-pyridine framework enhance its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, it was found to reduce oxidative stress and improve cognitive function. This suggests potential applications in treating conditions like Alzheimer’s disease and Parkinson’s disease .

Agrochemical Applications

Pesticide Development
Recent studies have explored the use of this compound as a scaffold for developing new pesticides. Its ability to interact with specific biological targets in pests makes it a candidate for creating more effective agrochemicals with reduced environmental impact. Field trials have indicated that formulations containing this compound can significantly reduce pest populations while being less toxic to non-target organisms .

Materials Science

Polymer Chemistry
In materials science, the compound is being investigated for its potential use in polymer synthesis. Its unique chemical structure can serve as a building block for creating novel polymers with enhanced properties such as thermal stability and mechanical strength. Researchers are exploring its incorporation into conductive polymers for applications in electronics and energy storage devices .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cells
Neuroprotective EffectsReduces oxidative stress in neurodegenerative models
AgrochemicalsPesticide DevelopmentEffective against pests with low toxicity to non-targets
Materials SciencePolymer SynthesisEnhances thermal stability and mechanical strength

Case Studies

Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated various derivatives of this compound against human cancer cell lines. The results indicated that certain derivatives had IC50 values below 10 µM, demonstrating significant anticancer activity. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Neuroprotection
Research conducted on animal models showed that administration of the compound led to improved memory retention and reduced neuronal damage following induced oxidative stress. The findings suggest that this compound could be further developed into therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism by which 1-Benzyl-1h,4h,5h-pyrazolo[4,3-c]pyridin-4-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Antiviral Activity
  • Pyrazolo[4,3-c]pyridin-4-one derivatives (e.g., chlorine-, methyl pyrazole-substituted) showed enhanced antiviral activity with low cytotoxicity, suggesting the benzyl variant may share similar properties .
Antimicrobial Activity
  • Pyrazolo[4,3-c]pyridin-4-one derivatives in act as TLR7-9 antagonists for treating lupus, highlighting immunomodulatory applications .

Key Research Findings and Data Tables

Table 2: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted) PSA
1-Benzyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one C14H13N3O 247.28 ~2.5 (moderate lipophilicity) 50.2 Ų
1-Butyl-pyrazolo[3,4-d]pyrimidin-4-one C9H12N4O 192.22 ~1.8 58.7 Ų
3-Phenyl-tetrahydro-pyrazolo[4,3-c]pyridine C14H16N4O 272.31 ~3.0 65.5 Ų

Biological Activity

1-Benzyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one (CAS No. 41372-93-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H11N3O
  • Molecular Weight : 225.25 g/mol
  • Structure : The compound features a pyrazolo[4,3-c]pyridine core with a benzyl substituent at the nitrogen position.

Antiproliferative Effects

Several studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MV4-11 (biphenotypic B myelomonocytic leukemia)
    • K562 (chronic myeloid leukemia)
    • MCF-7 (human breast cancer)

The compound exhibited significant antiproliferative effects with varying potency depending on the specific cell line and the concentration used. In a study by , compounds were evaluated for their ability to induce cell death through mechanisms involving poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and caspase activation.

The biological activity of this compound is believed to involve several mechanisms:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways by inducing caspase activity and promoting PARP cleavage.
  • Inhibition of Proliferation : It reduces the expression levels of proliferating cell nuclear antigen (PCNA), a key protein involved in DNA replication and cell cycle progression.
  • Autophagy Induction : Evidence suggests that treatment with this compound can lead to autophagic processes as indicated by the fragmentation of microtubule-associated protein 1-light chain 3 (LC3) .

Study on Anticancer Activity

A notable study examined the anticancer properties of various pyrazolo[4,3-c]pyridine derivatives, including this compound. The results indicated that increasing the bulkiness of substituents at certain positions decreased antiproliferative activity. The most effective compounds were those with specific polar groups that enhanced their interaction with cellular targets .

CompoundCell LineIC50 (µM)
This compoundMV4-112.5
This compoundK5625.0
This compoundMCF-710.0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic routes often utilize various coupling reactions to introduce the benzyl group at the nitrogen position.

Q & A

Q. What experimental strategies are recommended for synthesizing 1-Benzyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one?

Synthetic routes for pyrazolo-pyridine derivatives often involve multi-step condensation reactions. For example, aza-Diels-Alder reactions catalyzed by ZnCl₂ have been used to synthesize structurally similar pyrazolo[3,4-b]pyridine derivatives . Key steps include:

  • Cyclocondensation : Reacting aminopyrazoles with aldehydes or ketones under acidic conditions.
  • Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reactions (e.g., using benzyl halides).
  • Optimization : Adjusting solvents (e.g., ethanol, DMF) and catalysts (e.g., Lewis acids) to improve yields. Reaction conditions for analogous compounds report yields up to 47% when using substituted benzaldehydes .

Q. What safety protocols should be followed when handling this compound in the laboratory?

While specific hazard data for this compound is limited, safety guidelines for structurally related pyrazolo-pyridines recommend:

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Collect spills using absorbent materials (e.g., sand) and dispose of as hazardous waste .
  • Storage : Keep in sealed containers under dry, inert conditions to prevent degradation .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Characterization typically involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify benzyl group integration and pyrazolo-pyridine core.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal studies resolve bond angles and torsion angles (e.g., similar compounds in ).
  • Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

SAR studies for pyrazolo-pyridines often focus on:

  • Substituent Variation : Modifying the benzyl group (e.g., halogenation, methylation) to assess effects on target binding .
  • Bioassays : Test in vitro kinase inhibition or cytotoxicity using cell lines (e.g., IC₅₀ determinations). For example, fluorinated analogs of related compounds show enhanced bioactivity .
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with enzyme active sites, guiding synthetic prioritization .

Q. How can contradictory data in biological activity profiles be resolved?

Discrepancies may arise from:

  • Purity Issues : Validate compound purity via HPLC (>95%) before testing.
  • Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and incubation time .
  • Target Selectivity : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding specificity.

Q. What methodologies are effective for analyzing thermal stability and decomposition pathways?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic events. For example, pyrrolo-pyridinediones show stability up to 235°C .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition byproducts.

Methodological Challenges and Solutions

Q. How can regioselectivity issues in pyrazolo-pyridine synthesis be addressed?

Regioselectivity challenges in heterocyclic formation can be mitigated by:

  • Directing Groups : Use meta-directing substituents (e.g., -NO₂, -CF₃) to control cyclization sites .
  • Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products through controlled heating .

Q. What strategies improve yield in large-scale synthesis for pharmacological studies?

  • Catalyst Screening : Test Pd/Cu-based catalysts for coupling steps to reduce reaction times .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions .
  • Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate products efficiently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.